molecular formula C13H21NO7S B12779605 4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid CAS No. 71673-10-4

4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid

Cat. No.: B12779605
CAS No.: 71673-10-4
M. Wt: 335.38 g/mol
InChI Key: RUEGIKZHZSCBNH-UHFFFAOYSA-N
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Description

4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid is a complex organic compound with a unique structure that includes both aldehyde and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 2-methylbenzaldehyde with an appropriate amino alcohol under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a useful probe in studying biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2,3-dihydroxypropyl(ethyl)amino]-4-methylbenzaldehyde
  • 4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzoic acid

Uniqueness

4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

71673-10-4

Molecular Formula

C13H21NO7S

Molecular Weight

335.38 g/mol

IUPAC Name

4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid

InChI

InChI=1S/C13H19NO3.H2O4S/c1-3-14(7-13(17)9-16)12-5-4-11(8-15)10(2)6-12;1-5(2,3)4/h4-6,8,13,16-17H,3,7,9H2,1-2H3;(H2,1,2,3,4)

InChI Key

RUEGIKZHZSCBNH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(CO)O)C1=CC(=C(C=C1)C=O)C.OS(=O)(=O)O

Origin of Product

United States

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